7-(thiophen-2-yl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane

Cytochrome P450 inhibition Triazole isomer comparison Heme-binding affinity

7-(Thiophen-2-yl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane (CAS 1705933-99-8) is a synthetic heterocyclic small molecule with molecular formula C₁₂H₁₄N₄OS₂ and molecular weight 294.40 g/mol. The compound integrates three pharmacophore elements—a saturated 1,4-thiazepane seven-membered ring, a 1H-1,2,4-triazole-5-carbonyl moiety, and a thiophen-2-yl substituent—into a single scaffold.

Molecular Formula C12H14N4OS2
Molecular Weight 294.39
CAS No. 1705933-99-8
Cat. No. B2850712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(thiophen-2-yl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane
CAS1705933-99-8
Molecular FormulaC12H14N4OS2
Molecular Weight294.39
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CS2)C(=O)C3=NC=NN3
InChIInChI=1S/C12H14N4OS2/c17-12(11-13-8-14-15-11)16-4-3-10(19-7-5-16)9-2-1-6-18-9/h1-2,6,8,10H,3-5,7H2,(H,13,14,15)
InChIKeyLZQWVNAGMDZFTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Thiophen-2-yl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane (CAS 1705933-99-8): Structural Identity and Procurement Baseline


7-(Thiophen-2-yl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane (CAS 1705933-99-8) is a synthetic heterocyclic small molecule with molecular formula C₁₂H₁₄N₄OS₂ and molecular weight 294.40 g/mol [1]. The compound integrates three pharmacophore elements—a saturated 1,4-thiazepane seven-membered ring, a 1H-1,2,4-triazole-5-carbonyl moiety, and a thiophen-2-yl substituent—into a single scaffold. It belongs to a class of 1,4-thiazepane-triazole hybrids that are primarily distributed as screening compounds and building blocks by chemical vendors; as of the retrieval date, no peer-reviewed primary research article reporting bioactivity data specific to this compound was identified in PubMed or major databases. The closest structurally characterized analogs are thiophene-linked 1,2,4-triazole-3-thiones and condensed triazoles reported by El-Emam et al., which demonstrated antimicrobial and anti-proliferative activities [2], providing class-level frame of reference for the target chemotype.

Why 1,4-Thiazepane–Triazole Hybrids Cannot Be Interchanged: The Case for Compound-Specific Selection of CAS 1705933-99-8


The 7-(thiophen-2-yl)-1,4-thiazepane scaffold bearing a 1,2,4-triazole-5-carbonyl substituent occupies a narrow structural intersection that is not readily interchangeable with superficially similar analogs. Three variables drive compound-specific differentiation: (i) the triazole regioisomer (1,2,4- vs. 1,2,3-triazole) dictates heme-binding affinity, hydrogen-bonding geometry, and dipole moment—1,2,4-triazole exhibits a higher affinity for cytochrome P450 heme iron than 1,2,3-triazole and a distinct pKa profile (pKa ~10.04 for proton loss, ~2.45 for proton addition) [1]; (ii) the thiophen-2-yl substituent modulates lipophilicity and π-stacking capacity relative to phenyl or halogenated aryl alternatives [2]; and (iii) the saturated 1,4-thiazepane ring confers high three-dimensionality (fraction sp³) that is underrepresented in flat heterocyclic screening collections, directly impacting target engagement in fragment-based drug discovery [3]. A user who substitutes a 1,2,3-triazole analog (e.g., CAS 1705067-77-1) or a 2,5-difluorophenyl analog (CAS 1706221-53-5) will obtain a compound with a materially different interaction profile, even if the gross scaffold appears conserved.

Quantitative Differentiation Evidence for 7-(Thiophen-2-yl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane (CAS 1705933-99-8) Against Closest Analogs


1,2,4-Triazole vs. 1,2,3-Triazole Isomer: Heme Iron Affinity and CYP Interaction Profile

The target compound carries a 1H-1,2,4-triazole-5-carbonyl substituent, distinguishing it from the 1,2,3-triazole-4-carbonyl analogs (CAS 1705067-77-1 and CAS 1705068-15-0). Thermodynamic and spectroscopic studies demonstrate that unsubstituted 1,2,4-triazole binds heme iron with higher affinity than 1,2,3-triazole; the lower affinity of 1,2,3-triazole includes a large unfavorable entropy term originating in solvent–triazole interactions [1]. This translates to a higher propensity for Type II (low-spin) heme complex formation for 1,2,4-triazole versus water-bridged complexes for 1,2,3-triazole [1]. For users screening against CYP targets or seeking to avoid CYP-mediated metabolic liabilities, the 1,2,4-triazole isomer offers a mechanistically distinct interaction mode that cannot be replicated by substituting the 1,2,3-triazole analog.

Cytochrome P450 inhibition Triazole isomer comparison Heme-binding affinity Medicinal chemistry

Thiophen-2-yl vs. Phenyl/2,5-Difluorophenyl at Thiazepane C7: Lipophilicity and Electronic Modulation

The target compound features a thiophen-2-yl group at C7 of the 1,4-thiazepane ring, differentiating it from the phenyl analog (CAS not retrieved but structurally defined) and the 2,5-difluorophenyl analog (CAS 1706221-53-5). The computed clogP of the target compound is 2.75 [1]. Thiophene is recognized as a lipophilic bioisostere of phenyl with distinct electronic character; the sulfur atom introduces polarizability and potential for S···N chalcogen bonding and S–π interactions that are absent in carbocyclic aryl systems [2]. The electron-rich thiophene ring also alters the redox potential and metabolic soft-spot profile relative to electron-deficient fluorinated aryl analogs. In the class of thiophene-linked 1,2,4-triazoles, the thiophene moiety contributes to antibacterial activity against Gram-positive organisms and Escherichia coli, as well as anti-proliferative effects against HepG-2 and MCF-7 cell lines (IC₅₀ < 25 μM for select derivatives) [2]—although these data are class-level and not measured on the target compound itself.

Lipophilicity tuning Aryl substituent SAR Thiophene bioisostere Physicochemical property optimization

1,4-Thiazepane Saturated Ring: 3D Character and Fragment Library Differentiation

The 1,4-thiazepane core of the target compound is a saturated seven-membered heterocycle with high three-dimensional character, in contrast to the planar aromatic heterocycles (e.g., benzodiazepines, flat triazoles) that dominate traditional screening libraries. Pandey et al. (2020) demonstrated that 1,4-thiazepanes and 1,4-thiazepanones are significantly underrepresented in fragment screening collections despite their favorable 3D character, and an NMR fragment screen identified 1,4-acylthiazepanes as novel BET bromodomain ligands [1]. The target compound, bearing additional thiophene and 1,2,4-triazole vectors, extends this 3D scaffold with two aromatic exit vectors amenable to structure-based optimization. By comparison, the 1,2,3-triazole analogs (CAS 1705067-77-1, CAS 1705068-15-0) share the thiazepane core but differ in the triazole geometry; the 2,5-difluorophenyl analog (CAS 1706221-53-5) alters the C7 vector electronics without modifying the core 3D character. The combination of a saturated 1,4-thiazepane with a 1,2,4-triazole carbonyl and thiophene is a distinct 3D pharmacophore topology not duplicated by any single comparator [2].

Fragment-based drug discovery 3D fragment libraries Fsp3 enrichment BET bromodomain ligands

Class-Level Antimicrobial and Anti-Proliferative Activity of Thiophene–1,2,4-Triazole Chemotypes

Although no direct bioactivity data have been published for the target compound itself, the structurally related thiophene-linked 1,2,4-triazole-3-thiones and 2-aminomethyl derivatives reported by El-Emam et al. (2024) provide class-level evidence for the biological potential of this chemotype [1]. In that study, compounds 5a, 5b, 5e, 6a–e, 7a–d, 8, 9, 10a, and 10b exhibited marked antibacterial activity against Gram-positive bacteria and Escherichia coli, while being largely inactive against tested fungal strains. Compounds 5e, 6a–e, 7a–d, and 10a showed anti-proliferative activity against HepG-2 and MCF-7 cancer cell lines with IC₅₀ values below 25 μM. Molecular docking of the most active antibacterial compounds (5e, 6b, 6d, 7a, 7d) revealed high affinity for DNA gyrase, while anti-proliferative activity of 6d, 6e, and 7d was attributed to CDK2 binding [1]. The target compound differs from this series by replacing the 1,2,4-triazole-3-thione core with a 1,2,4-triazole-5-carbonyl linked to a 1,4-thiazepane—a scaffold modification that may alter target engagement while retaining the thiophene–triazole pharmacophore connectivity. Users should treat these activity data as class-level inference rather than direct evidence for CAS 1705933-99-8.

Antimicrobial screening Anti-proliferative activity DNA gyrase inhibition CDK2 docking Gram-positive bacteria

Natural Product Precedent: Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide (Verrucosamide)

The 1,4-thiazepane ring system, while rare in synthetic screening libraries, occurs in bioactive natural products. Verrucosamide, a thiodepsipeptide isolated from a marine-derived Verrucosispora sp. (strain CNX-026), contains two seven-membered 1,4-thiazepane rings and demonstrates moderate cytotoxicity with selectivity in the NCI 60 cell line panel . The most susceptible cell lines were MDA-MB-468 breast carcinoma (LD₅₀ = 1.26 μM) and COLO 205 colon adenocarcinoma (LD₅₀ = 1.4 μM) . This natural product precedent validates the 1,4-thiazepane heterocycle as a biologically competent scaffold capable of engaging eukaryotic cytotoxicity targets—a consideration that distinguishes thiazepane-containing compounds from purely synthetic heterocyclic libraries lacking natural product validation.

Natural product cytotoxicity 1,4-Thiazepane bioactivity Marine-derived actinomycete NCI-60 cell line screening

Recommended Application Scenarios for 7-(Thiophen-2-yl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane (CAS 1705933-99-8) Based on Differentiated Evidence


Cytochrome P450 Inhibition Screening: Leveraging 1,2,4-Triazole Heme Affinity Over 1,2,3-Triazole Analogs

Investigators screening for CYP inhibitors or assessing CYP-mediated drug–drug interaction liability should select CAS 1705933-99-8 over its 1,2,3-triazole isomers (CAS 1705067-77-1, CAS 1705068-15-0). The 1,2,4-triazole moiety forms classical Type II low-spin heme complexes with higher affinity than 1,2,3-triazole, which forms water-bridged complexes with an unfavorable entropy penalty [1]. This mechanistic distinction cannot be extrapolated between triazole regioisomers, making compound-specific selection essential for CYP-focused assays.

Fragment-Based Drug Discovery: 3D-Enriched Thiazepane Scaffold for Bromodomain and Novel Target Screening

The 1,4-thiazepane core provides high three-dimensional character that is underrepresented in commercial fragment libraries [1]. 1,4-Acylthiazepanes have been validated as BET bromodomain ligands via NMR fragment screening [1]. CAS 1705933-99-8 extends this 3D scaffold with thiophene and 1,2,4-triazole vectors, offering two additional growth vectors for structure-based optimization. Fragment screening groups aiming to diversify beyond planar aromatic collections should prioritize this chemotype.

Antimicrobial Discovery: DNA Gyrase-Targeted Screening with Thiophene–1,2,4-Triazole Pharmacophore

Thiophene-linked 1,2,4-triazole derivatives have demonstrated marked antibacterial activity against Gram-positive bacteria and Escherichia coli, with molecular docking identifying DNA gyrase as a target [1]. Although CAS 1705933-99-8 differs from the published 1,2,4-triazole-3-thiones by incorporating a 1,4-thiazepane amide linkage, the conserved thiophene–1,2,4-triazole pharmacophore connectivity provides a rational basis for inclusion in antibacterial screening cascades, particularly where novel DNA gyrase inhibitors are sought.

Anticancer Lead Generation: CDK2 Inhibition and Cytotoxicity Screening

Select thiophene–1,2,4-triazole derivatives exhibit anti-proliferative activity against HepG-2 and MCF-7 cancer cell lines (IC₅₀ < 25 μM), attributed to CDK2 binding [1]. Furthermore, the 1,4-thiazepane natural product verrucosamide shows LD₅₀ values of 1.26 μM (MDA-MB-468) and 1.4 μM (COLO 205) in NCI-60 screening . CAS 1705933-99-8 combines both pharmacophoric elements—1,2,4-triazole and 1,4-thiazepane—in a single synthetic entity, making it a compelling candidate for anticancer focused libraries targeting CDK2 or related kinase pathways.

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